molecular formula C14H14N2O2 B1440123 N-[(3-Benzyloxypyridin-2-YL)methyl]formamide CAS No. 952024-31-6

N-[(3-Benzyloxypyridin-2-YL)methyl]formamide

Cat. No.: B1440123
CAS No.: 952024-31-6
M. Wt: 242.27 g/mol
InChI Key: LGCQBSYMPVEUIB-UHFFFAOYSA-N
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Description

N-[(3-Benzyloxypyridin-2-YL)methyl]formamide is a chemical compound with the molecular formula C14H14N2O2 and a molar mass of 242.27 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of N-[(3-Benzyloxypyridin-2-YL)methyl]formamide involves several steps. One common synthetic route includes the reaction of 3-benzyloxypyridine with formaldehyde and formamide under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective production.

Chemical Reactions Analysis

N-[(3-Benzyloxypyridin-2-YL)methyl]formamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N-[(3-Benzyloxypyridin-2-YL)methyl]formamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(3-Benzyloxypyridin-2-YL)methyl]formamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific use of the compound .

Comparison with Similar Compounds

N-[(3-Benzyloxypyridin-2-YL)methyl]formamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(3-phenylmethoxypyridin-2-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-11-15-9-13-14(7-4-8-16-13)18-10-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCQBSYMPVEUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670443
Record name N-{[3-(Benzyloxy)pyridin-2-yl]methyl}formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952024-31-6
Record name N-{[3-(Benzyloxy)pyridin-2-yl]methyl}formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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